

Comparing JHW007 hydrochloride to other benztropine analogs

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Compound of Interest		
Compound Name:	JHW007 hydrochloride	
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An Objective Comparison of **JHW007 Hydrochloride** and Other Benztropine Analogs for Dopamine Transporter Research

Introduction

Benztropine (BZT) and its analogs are a class of psychoactive compounds that primarily act as dopamine transporter (DAT) inhibitors.[1] Unlike cocaine, another potent DAT inhibitor, many BZT analogs exhibit an "atypical" pharmacological profile. They effectively block dopamine uptake but often lack the strong reinforcing and psychostimulant effects associated with cocaine, making them a subject of intense research for their potential as medications to treat cocaine addiction.[2][3]

This guide provides a comparative analysis of **JHW007 hydrochloride**, a prominent N-substituted BZT analog, against other key analogs such as AHN 1-055 and AHN 2-005. We will examine their binding affinities, selectivity for various neurotransmitter transporters and receptors, and the experimental data that elucidates their unique behavioral effects.

Data Presentation: Comparative Binding Affinities

The defining characteristic of these compounds is their affinity for the dopamine transporter. However, their interactions with other monoamine transporters (serotonin transporter, SERT; norepinephrine transporter, NET) and off-target receptors (e.g., muscarinic M1, histamine H1, sigma σ) are critical in determining their overall pharmacological profile, including therapeutic efficacy and side effects.[4][5][6]



JHW007 demonstrates high affinity for the DAT, with a Ki value of approximately 25 nM, and shows marked selectivity over both NET and SERT. The N-substitutions on the tropane ring significantly influence receptor affinity; for instance, these modifications tend to reduce affinity for muscarinic M1 receptors compared to older BZT compounds, which is a desirable trait for minimizing anticholinergic side effects.[4]

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

Compound	DAT	SERT	NET	SERT/DAT Selectivity	NET/DAT Selectivity
JHW007	23.3 - 25[4][7]	1730	1330	~70x	~54x
AHN 1-055 (N-methyl)	11.8 - 20[2][8]	>10,000[4]	3150[4]	>500x	~158x
AHN 2-005 (N-allyl)	11 - 29.9[2][4]	7350[5]	4600[5]	~246x	~154x
Cocaine	133 - 260[2]	~133[2]	~2000[2]	~1x	~7.7x

Lower Ki values indicate higher binding affinity.

Table 2: Off-Target Receptor Binding Affinities (Ki, nM)

Compound	Muscarinic M1	Histamine H1	Sigma σ1
JHW007	>10,000[4]	5.97[4]	204[6]
AHN 1-055	191[4]	2.77[4]	11.4[6]
AHN 2-005	1850[4]	3.32[4]	113[6]
Benztropine	2[8]	16 - 37,600[1]	N/A

N/A: Data not readily available in the searched literature.

Experimental Protocols



The data presented above are derived from standardized laboratory procedures. Understanding these methods is crucial for interpreting the results.

Radioligand Binding Assays

This in vitro technique is used to determine the binding affinity of a compound for a specific receptor or transporter.

- Objective: To quantify the affinity (Ki) of JHW007 and its analogs for DAT, SERT, NET, and other receptors.
- Tissue Preparation: Membranes are prepared from specific brain regions rich in the target protein (e.g., rat striatum for DAT) or from cells engineered to express the human transporter (hDAT).[9] Brain tissue is homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the transporters.[9]
- · Assay Procedure:
 - The prepared membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for the DAT) at a known concentration.
 - Varying concentrations of the unlabeled test compound (e.g., JHW007) are added to compete with the radioligand for binding to the transporter.
 - The mixture is incubated to allow binding to reach equilibrium (e.g., 120 minutes on ice).[9]
 - The reaction is terminated by rapid filtration, separating the membranes (with bound radioligand) from the unbound radioligand.
 - The amount of radioactivity trapped on the filter is measured using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. Specific binding is defined as the difference between total binding and non-specific binding, which is determined in the presence of a high concentration of a known selective ligand (e.g., 100 μM cocaine or GBR 12909).[9] The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.



Cocaine Self-Administration Study

This in vivo behavioral paradigm is a gold-standard model for assessing the abuse liability of drugs and the potential of a test compound to serve as a treatment for addiction.

- Objective: To determine if pretreatment with JHW007 reduces cocaine-seeking and cocaine-taking behavior in rats.
- Animal Preparation: Rats are surgically implanted with an intravenous catheter. They are then trained to press a lever to receive an infusion of cocaine in an operant chamber.
- Procedure:
 - Training: Animals learn that pressing a lever results in a cocaine infusion (e.g., under a fixed-ratio 5 schedule, where five lever presses yield one infusion).
 - Baseline: Once stable responding is established, a baseline dose-effect curve for cocaine self-administration is determined.
 - Pretreatment: Before a session, animals are pretreated with either a vehicle or a dose of the test compound (e.g., JHW007, administered orally).
 - Testing: The animals are placed back in the operant chambers, and the number of cocaine infusions they self-administer is recorded.
- Data Analysis: The results are analyzed to see if JHW007 pretreatment causes a downward shift in the cocaine self-administration dose-effect curve, indicating that the analog reduces the reinforcing effects of cocaine.[2] Importantly, the effect on responding for a non-drug reinforcer, like food, is also tested to ensure the compound's effect is specific to drug-taking behavior and not a general suppression of activity.[2][6]

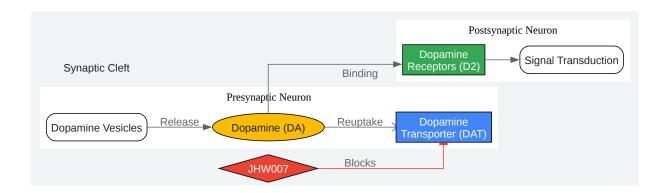
Signaling Pathways and Mechanism of Action

The primary mechanism for JHW007 and its analogs is the inhibition of the dopamine transporter. However, the manner of this inhibition differs significantly from cocaine, contributing to its unique profile.



Dopamine Transporter (DAT) Inhibition

Under normal conditions, DAT is responsible for clearing dopamine from the synaptic cleft, terminating its signal. By blocking DAT, BZT analogs increase the concentration and duration of dopamine in the synapse.



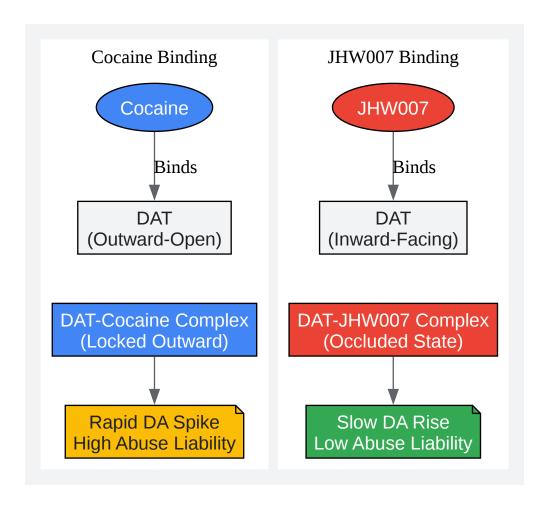
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Caption: General mechanism of DAT inhibition by JHW007 in the neuronal synapse.

Atypical Binding and Conformational State

Unlike cocaine, which is thought to bind to an outward-facing conformation of the DAT, JHW007 binds to the transporter in an occluded or closed state.[10] This mode of binding is associated with a slower onset of DAT occupancy and a more gradual, sustained increase in extracellular dopamine, rather than the rapid spike produced by cocaine.[7][10] This blunted pharmacokinetic and pharmacodynamic profile is believed to be a key reason for the reduced abuse liability and lack of cocaine-like stimulant effects.[10]





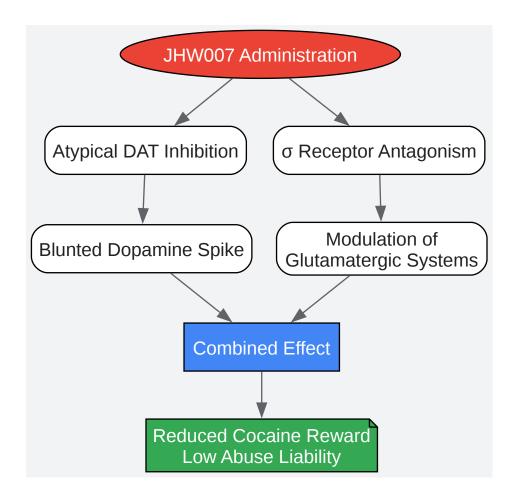
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Caption: Contrasting binding mechanisms of Cocaine and JHW007 to the DAT.

Role of Sigma (σ) Receptors

Several N-substituted BZT analogs, including JHW007 and AHN 2-005, have been found to bind to sigma receptors with nanomolar affinity.[6] Research suggests that the σ receptor antagonism of these compounds may contribute to their ability to block the effects of cocaine. [6] For example, JHW007 and AHN 2-005 were shown to block the self-administration of a σ receptor agonist, an effect not seen with analogs that fail to antagonize cocaine.[6] This suggests a multi-target mechanism may underlie their unique therapeutic potential.





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Caption: Logical flow of JHW007's proposed dual-action mechanism.

Conclusion

JHW007 hydrochloride stands out among benztropine analogs as a highly selective, high-affinity DAT inhibitor with a unique pharmacological profile. Key comparative points include:

- High DAT Selectivity: JHW007 is highly selective for DAT over SERT and NET, which is superior to cocaine and typical of N-substituted BZT analogs.
- Reduced Off-Target Effects: Compared to the parent compound benztropine, JHW007 has dramatically lower affinity for muscarinic M1 receptors, predicting a more favorable sideeffect profile.[4]
- Atypical Mechanism: Its ability to bind to an occluded state of the DAT differentiates it from cocaine, leading to a blunted dopaminergic response and low abuse potential.[10]



 Cocaine Antagonism: Extensive preclinical data show that JHW007 does not produce cocaine-like behavioral effects (e.g., locomotor stimulation, conditioned place preference) and effectively blocks these effects when cocaine is administered.[2][11] Its activity at sigma receptors may also contribute to these antagonist effects.[6]

In summary, the distinct binding kinetics and multi-target engagement of JHW007 make it a compelling lead compound. Its profile—potent DAT inhibition without the abuse liability of cocaine—provides a strong rationale for its continued development as a potential pharmacotherapy for cocaine use disorder.

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